N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide
Description
N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is a pyrazole carboxamide derivative characterized by a 2-chlorophenyl group at the carboxamide position, a 4-fluorophenyl group at the pyrazole ring’s N1 position, and a propoxy substituent at the C4 position. Pyrazole carboxamides are a well-studied class of compounds, particularly as cannabinoid CB1 receptor antagonists . The 2-chlorophenyl and 4-fluorophenyl moieties likely enhance receptor binding through hydrophobic and electronic interactions, while the propoxy group may influence solubility and metabolic stability.
Properties
IUPAC Name |
N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3O2/c1-2-11-26-17-12-24(14-9-7-13(21)8-10-14)23-18(17)19(25)22-16-6-4-3-5-15(16)20/h3-10,12H,2,11H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXBOCIDWXMLTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)NC2=CC=CC=C2Cl)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.
Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the chlorophenyl and fluorophenyl groups. This can be achieved using electrophilic aromatic substitution reactions.
Introduction of the Propoxy Group: The final step involves the alkylation of the pyrazole ring with propyl halides under basic conditions to introduce the propoxy group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound’s structural analogs differ in substituent patterns, which critically affect their pharmacological profiles. Key comparisons include:
*Calculated molecular weight based on formula C19H17ClFN3O2.
Pharmacological Implications
- CB1 Antagonism : The compound in demonstrates high CB1 affinity (IC50 = 0.139 nM), attributed to its dichlorophenyl and pyridylmethyl groups. The target compound’s fluorophenyl and chlorophenyl groups may similarly enhance receptor binding, though the absence of a pyridyl group could reduce potency .
- Metabolic Stability : The propoxy group in the target compound may confer longer half-life compared to ethoxy analogs (), as longer alkyl chains resist oxidative metabolism .
Biological Activity
N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activity of this specific compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a pyrazole ring, which is pivotal for its biological activity. The presence of halogen substituents (chlorine and fluorine) may influence its pharmacokinetic properties and receptor interactions.
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds with similar structures have been evaluated in various in vivo models, demonstrating their ability to inhibit pro-inflammatory cytokines. A study involving a carrageenan-induced paw edema model showed that certain pyrazole derivatives reduced edema significantly compared to control groups .
| Compound | Dose (mg/kg) | Edema Inhibition (%) | Reference |
|---|---|---|---|
| This compound | 25 | 62.5 | |
| Standard Drug (Indomethacin) | 10 | 75 |
2. Analgesic Activity
In analgesic assays, pyrazole derivatives have shown promising results. The tested compound was subjected to the hot plate test, where it exhibited significant pain relief comparable to established analgesics like acetaminophen. The mechanism of action is believed to involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in pain signaling pathways .
3. Anticancer Activity
The anticancer potential of this compound has been explored through in vitro studies against various cancer cell lines. For example, the MTT assay was utilized to evaluate cytotoxicity against human cancer cell lines such as HCT-116 and PC-3. Results indicated that the compound exhibits a dose-dependent reduction in cell viability.
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives often correlates with their structural features. Substituents such as halogens (e.g., chlorine and fluorine) enhance lipophilicity and interaction with biological targets. The SAR studies suggest that electron-withdrawing groups increase potency against inflammatory and cancerous cells, making modifications to the pyrazole core a critical factor in drug design .
Case Studies
Several studies have focused on the pharmacological evaluation of pyrazole derivatives:
- Study on Anti-inflammatory Effects : A study demonstrated that a series of pyrazole derivatives, including this compound, significantly inhibited paw edema in rats, suggesting strong anti-inflammatory properties.
- Cytotoxicity Evaluation : In vitro testing against multiple cancer cell lines revealed that compounds with similar structural motifs showed promising anticancer activity, with IC50 values indicating effective cytotoxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
